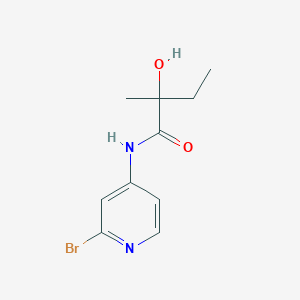
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxy-methylbutanamide group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide typically involves the reaction of 2-bromopyridine with 2-hydroxy-2-methylbutanamide under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to optimize the reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LAH) in tetrahydrofuran (THF).
Major Products
Substitution: Formation of N-(2-substituted-pyridin-4-yl)-2-hydroxy-2-methylbutanamide.
Oxidation: Formation of N-(2-bromopyridin-4-yl)-2-oxo-2-methylbutanamide.
Reduction: Formation of N-(2-bromopyridin-4-yl)-2-amino-2-methylbutanamide.
Applications De Recherche Scientifique
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of pyridine derivatives and their interactions with biological targets.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding with biological molecules, while the hydroxy and amide groups can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chloropyridin-4-yl)-2-hydroxy-2-methylbutanamide
- N-(2-fluoropyridin-4-yl)-2-hydroxy-2-methylbutanamide
- N-(2-iodopyridin-4-yl)-2-hydroxy-2-methylbutanamide
Uniqueness
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity to biological targets and improve its overall efficacy in various applications .
Propriétés
Formule moléculaire |
C10H13BrN2O2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide |
InChI |
InChI=1S/C10H13BrN2O2/c1-3-10(2,15)9(14)13-7-4-5-12-8(11)6-7/h4-6,15H,3H2,1-2H3,(H,12,13,14) |
Clé InChI |
YECGKKJPJXKEDT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)NC1=CC(=NC=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13900510.png)

![[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13900513.png)
![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13900522.png)
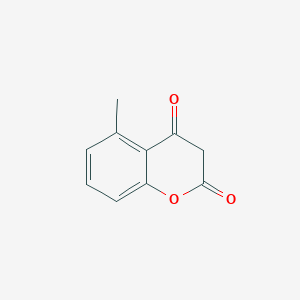
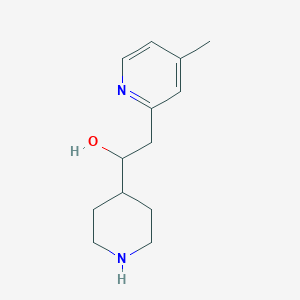

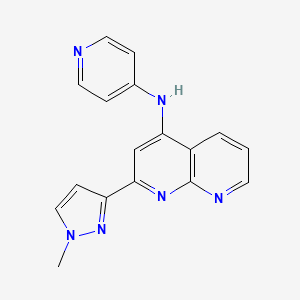
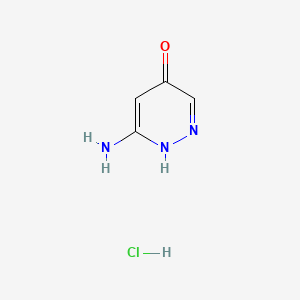

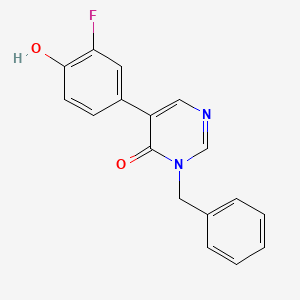
![Prop-2-enyl 6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13900582.png)
